Fmoc-L-Lys(Nvoc)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

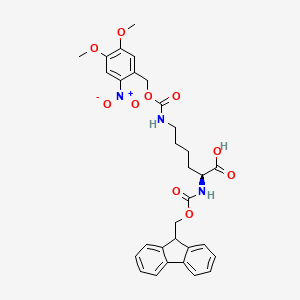

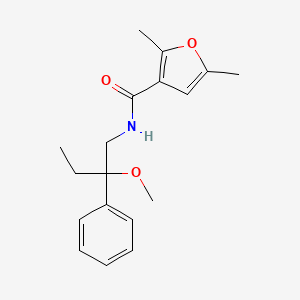

“Fmoc-L-Lys(Nvoc)-OH” is a lysine derivative that is compatible with solid-phase peptide synthesis (SPPS) . The N-terminal protecting group, nitroveratryloxycarbonyl (NVOC), is photolabile and can be cleaved by photolysis at 350 nm .

Synthesis Analysis

“this compound” is synthesized using solid-phase peptide synthesis (SPPS). The NVOC group can be removed by photolysis at 350 nm .Molecular Structure Analysis

The empirical formula of “this compound” is C31H33N3O10. It has a molecular weight of 607.61 .Chemical Reactions Analysis

The NVOC group in “this compound” can be cleaved by photolysis at 350 nm .Physical And Chemical Properties Analysis

“this compound” is a powder with a melting point of 108°C (decomposition). It should be stored at 2-8°C .科学的研究の応用

Peptide Synthesis and Functionalization

Peptide Synthesis : Fmoc-L-Lys(Nvoc)-OH is used in solid-phase peptide synthesis (SPPS) for preparing selectively functionalized peptides. It facilitates the incorporation of reactive linkers for conjugation to proteins with thiol groups, as demonstrated in the synthesis of HIV-1 peptides (Rusiecki & Warne, 1993).

Peptide Ligation : This compound enables efficient peptide ligation using azido-protected peptides via the thioester method. The azido group can be reduced to an amino group post-condensation, illustrating its utility in peptide modification (Katayama et al., 2008).

Synthesis of Branched Peptides : It has been used in the synthesis of bivalent consolidated ligands, specifically branched peptides with interactions targeting specific protein domains (Xu et al., 2004).

Biomedical Applications

Supramolecular Gels : In biomedical applications, this compound is a component in the creation of supramolecular hydrogels. These gels have biocompatible properties and are studied for their antimicrobial activity when combined with silver mixtures (Croitoriu et al., 2021).

Drug Delivery : It has been utilized in the design of ultraviolet light-responsive peptide-based supramolecular hydrogels. Such hydrogels can be used for controlled drug delivery, demonstrating the potential of this compound in creating responsive drug delivery systems (Roth-Konforti et al., 2018).

Material Science and Chemistry

Gelation Properties : this compound has been studied for its role in gelation. It aids in forming stable organogels in various solvents, and its gelation capabilities are influenced by factors like concentration, temperature, and pH (Geng et al., 2017).

Aggregation Properties : Its self-assembled structures, driven by interactions like π-π stacking and hydrogen bonding, are explored for potential applications in material chemistry and biomedical fields (Gour et al., 2021).

作用機序

Safety and Hazards

将来の方向性

“Fmoc-L-Lys(Nvoc)-OH” and other photocaged amino acids are useful in the synthesis of photocleavable chemical tools. These tools allow for spatial and temporal control over released molecules in biological applications . This opens up new possibilities in the field of biochemistry and molecular biology.

特性

IUPAC Name |

(2S)-6-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N3O10/c1-41-27-15-19(26(34(39)40)16-28(27)42-2)17-43-30(37)32-14-8-7-13-25(29(35)36)33-31(38)44-18-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h3-6,9-12,15-16,24-25H,7-8,13-14,17-18H2,1-2H3,(H,32,37)(H,33,38)(H,35,36)/t25-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEGMVQGRMCJDM-VWLOTQADSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C(=C1)COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N3O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

607.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-[3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl]propan-1-one](/img/structure/B2743147.png)

![ethyl 4-({4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]phenyl}carbonyl)piperazine-1-carboxylate](/img/structure/B2743149.png)

![4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid](/img/structure/B2743156.png)

![N-[5-({[(3-fluoro-4-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2743160.png)

![N-(3-methoxyphenyl)-2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2743161.png)

![Dimethyl[4-(2-nitro-1-phenylthioethyl)phenyl]amine](/img/structure/B2743165.png)

![N-(2,4-dimethoxyphenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2743170.png)